N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide
Description
N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide is a methanimidamide derivative characterized by a dimethylamino group attached to a methanimidamide backbone and a 4-butylphenyl substituent. Methanimidamides are often utilized in agrochemicals and pharmaceuticals due to their stability and reactivity .
Properties
CAS No. |
13181-72-1 |
|---|---|
Molecular Formula |
C13H20N2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
N'-(4-butylphenyl)-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H20N2/c1-4-5-6-12-7-9-13(10-8-12)14-11-15(2)3/h7-11H,4-6H2,1-3H3 |
InChI Key |
CELZXYGSSQBYII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=CN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide typically involves the reaction of 4-butylaniline with dimethylformamide dimethyl acetal (DMF-DMA) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids.
Medicine: The compound’s properties make it a candidate for drug development and pharmaceutical research. It may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism by which N’-(4-Butylphenyl)-N,N-dimethylmethanimidamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural differences and similarities between N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide and its analogs:
Key Observations :
- Substituent Effects : The 4-butylphenyl group in the target compound introduces a long alkyl chain, enhancing lipophilicity compared to chloro- or methyl-substituted analogs. This may improve membrane permeability in biological systems but reduce aqueous solubility .
- Melting Point : Chlordimeform’s low melting point (35°C) suggests it is a liquid at room temperature, whereas the target compound’s solid-state behavior remains speculative without data.
Physicochemical Properties
- Solubility : Chlorinated analogs like Chlordimeform exhibit moderate aqueous solubility, while the butylphenyl variant is expected to be less soluble due to increased hydrophobicity .
- Spectroscopic Data : Infrared (IR) and nuclear magnetic resonance (NMR) spectra for similar compounds (e.g., Chlordimeform) show characteristic peaks for the methanimidamide backbone (C=N stretching at ~1650 cm⁻¹) and aryl substituents (C-Cl at ~750 cm⁻¹) .
Biological Activity
N'-(4-Butylphenyl)-N,N-dimethylmethanimidamide is a compound that has garnered attention for its biological activity, particularly as an inhibitor of Aminopeptidase N (CD13), which is implicated in various physiological and pathological processes. This article explores the biological activity of this compound, including its mechanisms, effects on cell growth, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H18N2
- Molecular Weight : 218.29 g/mol
This compound functions primarily as an Aminopeptidase N/CD13 inhibitor . Aminopeptidase N is involved in the metabolism of peptides and is implicated in tumor progression, inflammation, and immune response modulation. By inhibiting this enzyme, the compound may exert anti-tumor effects and modulate immune responses.
Inhibition of Cell Growth
Research has demonstrated that this compound exhibits significant inhibitory effects on cell growth in various cancer cell lines. For example:
- In PANC-1 cells, a pancreatic cancer cell line, treatment with 300 µM of the compound resulted in a 36% reduction in cell growth when co-treated with TNF (Tumor Necrosis Factor).
- In HT-1080 cells, a fibrosarcoma cell line, the same treatment led to a 60% reduction in cell growth.
These findings indicate that the compound has a dose-dependent effect on inhibiting cell proliferation, suggesting its potential utility in cancer therapy .
Case Study 1: Anti-Cancer Activity
A study published in Bioorganic & Medicinal Chemistry explored the anti-cancer properties of this compound. The researchers found that:
- The compound inhibited cell proliferation in both PANC-1 and HT-1080 cells.
- The IC50 values were determined to be approximately 1.1 µM , indicating potent activity against these cancer cell lines.
This study highlights the potential of this compound as a lead for developing new anti-cancer agents .
Case Study 2: Immune Modulation
Another research effort investigated the immunomodulatory effects of this compound. The results showed:
- The compound modulated cytokine production in immune cells, suggesting its role in influencing inflammatory responses.
- It was observed to reduce levels of pro-inflammatory cytokines while enhancing anti-inflammatory mediators.
These findings suggest that the compound may have therapeutic implications for diseases characterized by chronic inflammation .
Summary of Biological Activities
| Activity Type | Effect | Cell Lines | IC50 Value |
|---|---|---|---|
| Cell Growth Inhibition | 36% reduction (PANC-1) | PANC-1 | 1.1 µM |
| Cell Growth Inhibition | 60% reduction (HT-1080) | HT-1080 | 1.1 µM |
| Cytokine Modulation | Reduced pro-inflammatory cytokines | Immune Cells | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
